N1-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine
Description
N1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine is a benzothiazole derivative with the molecular formula C₁₃H₁₈ClN₃S and a molecular weight of 283.82 g/mol (CAS: 1251614-57-9) . The compound features a 7-chloro-4-methyl-substituted benzothiazole core linked to a propane-1,3-diamine chain with dimethyl groups at the N3 position.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3S/c1-9-5-6-10(14)12-11(9)16-13(18-12)15-7-4-8-17(2)3/h5-6H,4,7-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBOKSJJDFGIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects. For instance, some thiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation.
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities. For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
N1-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H18ClN3S
- Molecular Weight : 283.82 g/mol
- CAS Number : 1251614-57-9
- Predicted pKa : 9.42 ± 0.28
- Density : 1.249 ± 0.06 g/cm³
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to act as an enzyme inhibitor, particularly affecting monoamine oxidase (MAO) isoenzymes, which play a crucial role in neurotransmitter metabolism.
Enzyme Inhibition Studies
Research indicates that compounds with a benzothiazole moiety exhibit significant inhibitory activity against MAO-A and MAO-B enzymes. For instance, studies have shown that derivatives similar to this compound can inhibit these enzymes effectively:
| Compound | IC50 (μM) | MAO-A Activity (%) | MAO-B Activity (%) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Reference Inhibitor (e.g., Moclobemide) | 0.060 ± 0.002 | 31.253 ± 0.985 | TBD |
| Reference Inhibitor (e.g., Clorgyline) | TBD | 88.315 ± 1.578 | TBD |
Biological Activities
The compound has been investigated for various biological activities:
Antimicrobial Activity
Studies suggest that benzothiazole derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Potential
Research has shown that certain benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
Antioxidant Properties
The antioxidant capacity of this compound has been highlighted in several studies, indicating its potential role in mitigating oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- MAO Inhibition Study : A study conducted on various benzothiazole derivatives revealed significant inhibition against MAO-A and MAO-B isoenzymes, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
- Anticancer Activity : Another investigation reported that certain benzothiazole compounds exhibited cytotoxic effects on different cancer cell lines, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
Structural Analogues
Heterocyclic Core Variations
Key Observations :
- The benzothiazole core in the target compound distinguishes it from quinoline (Ro 47-0543) and quinazoline (OICR18628) analogs. The chloro and methyl groups at positions 7 and 4 are conserved in benzothiazole derivatives but absent in quinoline/quinazoline systems .
- The propane-1,3-diamine chain with dimethyl groups is structurally similar to OICR18628 but differs in the heterocyclic core, which may influence binding interactions or solubility .
Diamine Chain Modifications
Key Observations :
- Shorter diamine chains (e.g., ethane-1,2-diamine in ) may reduce steric hindrance but limit hydrogen-bonding capacity compared to propane-1,3-diamine.
Physicochemical Properties
Key Observations :
- The target compound’s benzothiazole core and dimethylpropane-1,3-diamine chain likely confer moderate lipophilicity, balancing membrane permeability and aqueous solubility better than highly lipophilic quinoline derivatives .
- Methoxy groups in quinazoline analogs (e.g., OICR18628) may slightly increase polarity compared to chloro substituents .
Comparisons :
- Quinazoline Derivatives (e.g., OICR18628) : Synthesized via palladium-catalyzed coupling reactions, yielding high-purity products (100% UV purity) characterized by NMR and HRMS .
- Quinoline Derivatives (e.g., Ro 47-0543): Prepared using desethylation or alkylation strategies, with metabolites analyzed for antimalarial activity .
- Benzothiazole Derivatives : Often require halogenated intermediates (e.g., 7-chloro-4-methylbenzothiazole) reacting with diamines under basic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
